methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) involves multiple steps. The compound is typically prepared through the acetylation of L-idopyranosiduronate followed by methylation. The reaction conditions often include the use of acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol as solvents
Chemical Reactions Analysis
Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) is widely used in scientific research, particularly in the fields of chemistry and biomedicine. Its applications include:
Proteomics Research: The compound is used as a reagent in the study of proteins and their functions.
Pharmaceutical Development: Due to its unique pharmacological profile, it is investigated for potential therapeutic applications.
Biochemical Studies: The compound is used to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) involves its interaction with specific molecular targets. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Methyl 3,4-Di-O-acetyl–L-idopyranosiduronate, 1,2-(Methylorthoacetate) is unique due to its specific structural configuration and functional groups. Similar compounds include:
- Methyl 1,2,3,4-Tetra-O-acetyl-α-L-idopyranuronate
- Methyl 2,3,4-tri-O-acetyl-1-O These compounds share similar acetylation patterns but differ in their overall molecular structure and reactivity.
Properties
IUPAC Name |
methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-8-9(21-7(2)16)11-13(22-10(8)12(17)18-4)24-14(3,19-5)23-11/h8-11,13H,1-5H3/t8-,9-,10+,11+,13+,14?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNLBRRVXINGAI-YUUNFBGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)C(=O)OC)OC(O2)(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]([C@H]1OC(=O)C)C(=O)OC)OC(O2)(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858031 |
Source
|
Record name | Methyl 3,4-di-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-L-idopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107952-66-9 |
Source
|
Record name | Methyl 3,4-di-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-L-idopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.